molecular formula C10H10F3NO2S B13010600 Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate CAS No. 261635-84-1

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate

Cat. No.: B13010600
CAS No.: 261635-84-1
M. Wt: 265.25 g/mol
InChI Key: VXJXIQSTJJDVEV-UHFFFAOYSA-N
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Description

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO2S and a molecular weight of 265.25 g/mol . It is supplied as a research-grade material, intended for use in laboratory research and development exclusively. This product is not intended for diagnostic, therapeutic, or any personal use. This nicotinate derivative belongs to a class of compounds recognized in medicinal chemistry for their potential as versatile scaffolds in drug discovery. The structure incorporates both a methylthio (-SCH3) and a trifluoromethyl (-CF3) group, which are known to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers are exploring these properties in the design of novel enzyme inhibitors. While specific bioactivity data for this exact ester is limited in the public domain, its core structure is closely related to 2-amino-6-(trifluoromethyl)nicotinic acid derivatives, which have been identified as promising chemical starting points for the development of new HIV-1 Reverse Transcriptase (RT) dual inhibitors . These related compounds have demonstrated the ability to inhibit the RT-associated RNase H function, an essential viral enzyme activity, and have shown activity in blocking viral replication in cell-based assays . This suggests potential application for researchers working in antiviral drug discovery, particularly in synthesizing and evaluating new allosteric inhibitors targeting emerging drug-resistant variants. Researchers can utilize this ester as a key synthetic intermediate. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or subjected to transamidation reactions to generate a diverse library of amide derivatives for structure-activity relationship (SAR) studies. Its primary value lies in its role as a building block for the synthesis of more complex molecules in pharmaceutical and chemical research.

Properties

CAS No.

261635-84-1

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

ethyl 6-methylsulfanyl-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H10F3NO2S/c1-3-16-9(15)6-4-5-7(17-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3

InChI Key

VXJXIQSTJJDVEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.

    Substitution Reaction: The 6-chloronicotinic acid undergoes a substitution reaction with sodium methylthiolate to introduce the methylthio group.

    Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Esterification: Finally, the product is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced products.

    Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced nicotinate derivatives.

    Substitution: Substituted nicotinates with different functional groups.

Scientific Research Applications

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₁₀F₃NO₂S (inferred) -CF₃ (2), -SCH₃ (6), ethyl ester (COO) ~283.25 (calculated) Likely high lipophilicity; pharmaceutical intermediate
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate C₉H₇ClF₃NO₂ -CF₃ (2), -Cl (6), ethyl ester (COO) 253.61 Chloro group enhances reactivity; used in cross-coupling reactions
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate C₁₇H₁₆F₃NO₂ -CF₃ (4), -CH₃ (2), p-tolyl (6) 323.31 Bulky substituents may reduce solubility; specialty chemical
Ethyl 6-(trifluoromethyl)nicotinate C₉H₈F₃NO₂ -CF₃ (6), ethyl ester (COO) ~235.16 (calculated) Simpler structure; intermediate for fluorinated APIs
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate C₁₀H₉F₃N₂O₂ (inferred) -CF₃ (2), -CN (5), -CH₃ (6) ~264.19 (calculated) Cyano group increases polarity; potential bioactive scaffold
Ethyl 5-bromo-2-methoxy-6-(trifluoromethyl)nicotinate C₁₀H₉BrF₃NO₃ -CF₃ (6), -OCH₃ (2), -Br (5) 328.08 Bromo and methoxy groups enable diverse functionalization

Key Findings:

Substituent Effects on Reactivity and Solubility :

  • Methylthio (-SCH₃) vs. Chloro (-Cl) : The methylthio group in the target compound likely enhances lipophilicity compared to the chloro analog, which may improve membrane permeability in drug candidates. Chloro substituents, however, are more reactive in Suzuki-Miyaura cross-coupling reactions .
  • Trifluoromethyl (-CF₃) Position : Moving the -CF₃ group from position 2 (target compound) to position 4 or 6 (as in other analogs) alters electronic effects on the pyridine ring, influencing binding affinity in enzyme inhibition studies .

Functional Group Diversity: Cyano (-CN) and Bromo (-Br): These groups introduce sites for further derivatization. For example, the cyano group in Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate can be reduced to an amine for peptide coupling , while bromo substituents facilitate nucleophilic aromatic substitution .

Steric and Electronic Considerations :

  • Bulky groups like the p-tolyl moiety in Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate may hinder crystallization, complicating purification but offering unique steric effects in catalysis .

Applications in Drug Discovery :

  • The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its metabolic stability and electron-withdrawing properties. The target compound’s methylthio group could make it a candidate for protease inhibitors or kinase modulators .

Biological Activity

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a trifluoromethyl group and a methylthio substituent on the nicotinic acid scaffold. This structural configuration is believed to enhance its biological activity.

Biological Activity

The biological activities of this compound have been investigated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties against a range of pathogens:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Demonstrates antifungal activity against Candida albicans and Cryptococcus neoformans.

Table 1 summarizes the antimicrobial activity observed in various studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans8 µg/mL
Cryptococcus neoformans4 µg/mL

2. Anticancer Activity

This compound has shown promising results in anticancer studies. Its mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

  • Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, with an observed IC50 value of 15 µM against MCF-7 cell lines, indicating strong cytotoxic effects against cancer cells while sparing normal cells .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better interaction with enzyme active sites.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors involved in inflammation and cancer progression.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low acute toxicity. However, chronic toxicity studies are necessary to fully understand its safety profile for potential therapeutic use .

Current Research Directions

Ongoing research focuses on:

  • Derivatives Development : Synthesizing new derivatives to enhance efficacy and reduce toxicity.
  • Clinical Trials : Investigating the compound's effectiveness in clinical settings for treating infections and cancers.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

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